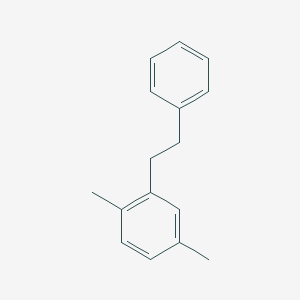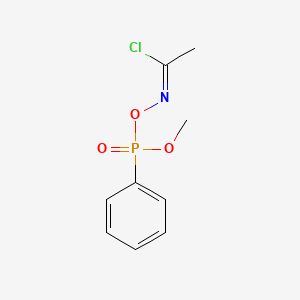![molecular formula C18H16ClN5S B14268476 3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile CAS No. 153613-81-1](/img/structure/B14268476.png)
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile is a complex organic compound that features a benzothiazole moiety linked to a diazenyl group, which is further connected to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole is then chlorinated to introduce the chloro substituent. The diazenyl group is formed through a diazotization reaction, which involves the reaction of an aromatic amine with nitrous acid. The final step involves coupling the diazenyl intermediate with the phenyl ring and introducing the propanenitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The chloro substituent on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines resulting from the cleavage of the diazenyl group.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized as a dye intermediate and in the development of advanced materials.
Mécanisme D'action
The mechanism of action of 3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. The benzothiazole moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]
- Propanenitrile, 3-[2-[ethyl[3-methyl-4-[2-(5-nitro-1,2-benzisothiazol-3-yl)diazenyl]phenyl]amino]ethoxy]
Uniqueness
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile is unique due to the presence of the chloro substituent on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The combination of the benzothiazole and diazenyl groups also imparts distinct properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
153613-81-1 |
|---|---|
Formule moléculaire |
C18H16ClN5S |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
3-[2-[4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C18H16ClN5S/c19-14-4-7-16-17(12-14)25-18(22-16)24-23-15-5-2-13(3-6-15)8-11-21-10-1-9-20/h2-7,12,21H,1,8,10-11H2 |
Clé InChI |
JDKGAXZOBJMYFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNCCC#N)N=NC2=NC3=C(S2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


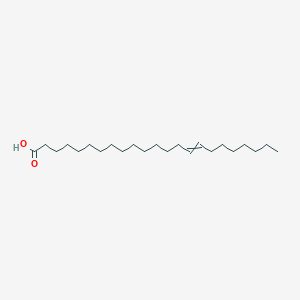
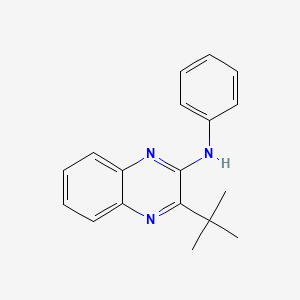
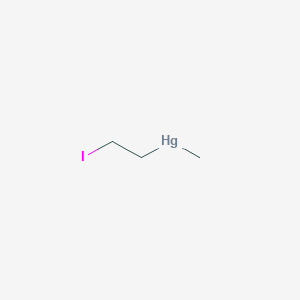
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
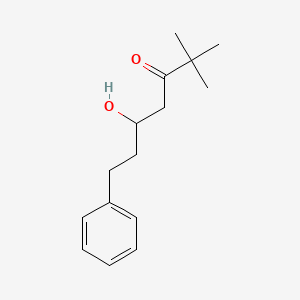
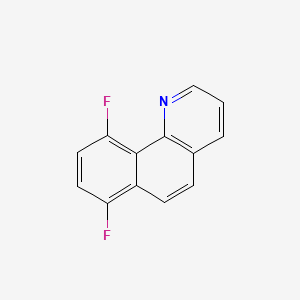



![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
